Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 301694-34-8
VCID: VC21473496
InChI: InChI=1S/C16H16N2O3S/c1-21-16(20)13-11-6-2-3-7-12(11)22-15(13)18-14(19)10-5-4-8-17-9-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,19)
SMILES: COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4g/mol

Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 301694-34-8

Cat. No.: VC21473496

Molecular Formula: C16H16N2O3S

Molecular Weight: 316.4g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 301694-34-8

Specification

CAS No. 301694-34-8
Molecular Formula C16H16N2O3S
Molecular Weight 316.4g/mol
IUPAC Name methyl 2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C16H16N2O3S/c1-21-16(20)13-11-6-2-3-7-12(11)22-15(13)18-14(19)10-5-4-8-17-9-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,19)
Standard InChI Key YZEOWFRHFAPCKP-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3
Canonical SMILES COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3

Introduction

ParameterValue
CAS Number301694-34-8
Molecular FormulaC₁₆H₁₆N₂O₃S
Molecular Weight316.4 g/mol
IUPAC Namemethyl 2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChIInChI=1S/C16H16N2O3S/c1-21-16(20)13-11-6-2-3-7-12(11)22-15(13)18-14(19)10-5-4-8-17-9-10/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,19)
Standard InChIKeyYZEOWFRHFAPCKP-UHFFFAOYSA-N
SMILES NotationCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN=CC=C3
PubChem Compound ID673479

Structural Characteristics and Chemical Properties

Structural Features

Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate possesses a complex molecular architecture that contributes to its unique chemical behavior. The compound features a tetrahydrobenzothiophene core, which consists of a thiophene ring fused with a cyclohexane ring. This core structure is substituted at position 2 with a pyridine-3-carbonylamino group and at position 3 with a methyl carboxylate group.

Functional Groups and Reactive Sites

The molecule contains several key functional groups that determine its reactivity and potential biological interactions:

  • Methyl carboxylate ester group (-COOCH₃) at position 3

  • Amide linkage (-NH-CO-) connecting the thiophene and pyridine moieties

  • Pyridine ring with nitrogen at position 3

  • Thiophene sulfur within the fused ring system

  • Partially saturated cyclohexane ring fused to the thiophene

These functional groups contribute to the compound's potential for hydrogen bonding, resonance stabilization, and specific interactions with biological targets .

Physical Properties

Based on its structural features, Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is expected to exhibit the following physical properties:

PropertyCharacteristic
Physical AppearanceCrystalline solid
SolubilityModerate solubility in organic solvents (DMSO, methanol, chloroform)
Limited solubility in water
StabilityRelatively stable under normal laboratory conditions
Sensitive to strong oxidizing and reducing agents

Synthetic Methodologies

General Synthetic Approach

The synthesis of Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. Based on the synthesis of similar compounds, the general approach often includes:

  • Preparation of the 4,5,6,7-tetrahydrobenzothiophene core structure

  • Functionalization of the 2-position with an amino group

  • Formation of the amide linkage with pyridine-3-carboxylic acid or its derivatives

Precursor Compounds

A key precursor in the synthesis is Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 108354-78-5), which serves as an important intermediate. This compound can be synthesized via the Gewald reaction, which is a versatile method for preparing 2-aminothiophenes .

Amide Formation

The final step in the synthesis typically involves the formation of an amide bond between the amino group at position 2 of the tetrahydrobenzothiophene and the carboxylic acid group of pyridine-3-carboxylic acid. This reaction can be facilitated using various coupling reagents such as:

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMSO

  • HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine)

  • CDI (1,1'-carbonyldiimidazole)

The general reaction scheme for the final amide formation can be represented as:

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate + Pyridine-3-carboxylic acid → Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CompoundDosage (mg/kg)Latent Period of Defensive Reflex (120 min, seconds)
Related compound 3a5021.20±1.24
Metamizole (reference)50Lower than test compounds

Research Applications

Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several potential research applications:

  • Medicinal Chemistry: The compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting pain pathways .

  • Structure-Activity Relationship Studies: Its unique structure provides opportunities for systematic modification to identify key structural features necessary for biological activity .

  • Chemical Biology: The compound can be used as a probe to study specific biological processes and molecular interactions .

  • Building Block for Complex Molecules: It serves as an intermediate in the synthesis of more complex bioactive compounds .

Structure-Activity Relationships and Comparative Analysis

Related Compounds

Several structurally related compounds have been synthesized and studied, providing insights into the structure-activity relationships of this class of molecules:

  • Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: A precursor compound that lacks the pyridine-3-carbonylamino group at position 2 .

  • Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a phenylacetyl group instead of the pyridine-3-carbonyl group and an ethyl ester instead of a methyl ester .

  • 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives: More complex analogs with demonstrated analgesic activity .

Structure Modifications and Effects

Table 3 summarizes the effects of various structural modifications on the properties and activities of tetrahydrobenzothiophene derivatives:

Structural ModificationEffect on Properties/Activity
Pyridine vs. phenyl group at position 2Altered hydrogen bonding capability and potential binding specificity
Methyl vs. ethyl ester at position 3Minor effect on lipophilicity and metabolic stability
Free carboxylic acid vs. ester at position 3Increased water solubility but potentially reduced cell permeability
Addition of substituents to the cyclohexane ringModulation of conformational flexibility and receptor interactions

Molecular Docking Studies

Research on similar compounds has utilized molecular docking to predict binding interactions with potential biological targets. For instance, studies with RORγt (RAR-related orphan receptor gamma) have shown that 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene can interact with specific hydrophilic regions of the protein, including Cys320-Glu326 and Arg364-Phe377 .

Analytical Characterization

Spectroscopic Properties

The structural characterization of Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds typically involves several spectroscopic techniques:

NMR Spectroscopy

Based on related compounds, the ¹H NMR spectrum would likely show:

  • A singlet for the methyl ester group (approximately 3.8-4.0 ppm)

  • Multiplets for the cyclohexane ring protons (1.6-2.8 ppm)

  • Aromatic signals for the pyridine ring (7.2-8.7 ppm)

  • A characteristic NH singlet for the amide bond (9.0-10.5 ppm)

IR Spectroscopy

Key IR absorption bands would include:

  • N-H stretching (3200-3400 cm⁻¹)

  • C=O stretching for the ester group (1710-1740 cm⁻¹)

  • C=O stretching for the amide group (1650-1670 cm⁻¹)

  • C=C and C=N stretching for the aromatic and heterocyclic rings (1550-1650 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the purification and analysis of such compounds. Typical HPLC conditions might include:

  • Column: C18 reversed-phase

  • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

  • Detection: UV at 254-280 nm and MS monitoring

Current Research Trends and Future Perspectives

Ongoing Research

Current research involving 4,5,6,7-tetrahydrobenzothiophene derivatives focuses on several areas:

  • Medicinal Chemistry: Development of novel analgesics with improved efficacy and reduced side effects .

  • Nuclear Receptor Modulators: Investigation of these compounds as modulators of nuclear receptors, particularly RORγt .

  • Structure-Based Drug Design: Utilization of computational methods to design derivatives with enhanced target specificity .

Future Research Directions

Potential future directions for research on Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds include:

  • Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying the biological activities of these compounds.

  • Optimization of Pharmacokinetic Properties: Development of derivatives with improved absorption, distribution, metabolism, and excretion profiles.

  • Exploration of Additional Therapeutic Applications: Investigation of potential applications beyond analgesia, such as anti-inflammatory or neuroprotective activities.

  • Development of Bioorthogonal Chemistry Applications: Utilization of these compounds in bioorthogonal reactions for biological imaging and target identification.

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